3-chloro-N-(2-chlorophenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMQLXUUFGSMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83426-46-4 | |
| Record name | 3-CHLORO-N-(2-CHLOROPHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Chemical Modification of 3 Chloro N 2 Chlorophenyl Benzamide
Established Synthetic Methodologies
The primary and most well-established method for synthesizing 3-chloro-N-(2-chlorophenyl)benzamide and related structures is through the condensation of an activated carboxylic acid derivative with an appropriate arylamine.
Condensation Reactions of Substituted Benzoyl Chlorides and Arylamines
The synthesis of N-aryl benzamides is commonly achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. For the specific synthesis of this compound, this involves the reaction between 3-chlorobenzoyl chloride and 2-chloroaniline. This condensation reaction forms the amide bond with the elimination of hydrogen chloride.
The general reaction is as follows: 3-Cl-C6H4COCl + 2-Cl-C6H4NH2 → 3-Cl-C6H4CONH(C6H4Cl) + HCl
A typical laboratory procedure involves dissolving the arylamine, such as 2-chloroaniline, in a suitable solvent. The substituted benzoyl chloride, in this case, 3-chlorobenzoyl chloride, is then added to the solution. A base, like triethylamine or pyridine, is often included to neutralize the hydrogen chloride byproduct, driving the reaction to completion. For instance, a series of 3,5-dichlorobenzamide derivatives were synthesized by reacting 3,5-dichlorobenzoyl chloride with various arylamine compounds in a solution of N,N'-dimethylformamide (DMF) at 60 °C, resulting in good yields tib.eu.
Optimization of Reaction Conditions: Solvent Selection and Temperature Control
The efficiency and yield of benzamide (B126) synthesis are highly dependent on reaction conditions, particularly the choice of solvent and temperature.
Solvent Selection: Solvents play a crucial role by solubilizing reactants and influencing reaction rates. Organic solvents comprise a significant portion of the materials used in pharmaceutical and chemical synthesis nih.gov. The selection of an appropriate solvent is critical for maximizing yield and purity.
Aprotic Solvents: Polar aprotic solvents like N,N'-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are often effective for this type of condensation reaction tib.eunih.govsemanticscholar.org. They can effectively dissolve the reactants and are generally unreactive under the reaction conditions. Studies on the synthesis of related benzamide derivatives have shown that acetonitrile often provides excellent yields under reflux conditions semanticscholar.org.
Chlorinated Solvents: Dichloromethane is another commonly used solvent for these reactions, often in the presence of a base like triethylamine at temperatures ranging from 0 °C to room temperature mdpi.comlookchem.com.
Protic Solvents: While polar protic solvents like ethanol can be used, they may sometimes lead to lower yields compared to aprotic solvents in certain condensation reactions semanticscholar.org. The solubility of benzamide itself varies significantly across different solvents, with higher solubility generally observed in alcohols like methanol and ethanol compared to less polar solvents like ethyl acetate or water researchgate.netacs.org.
Temperature Control: Temperature is a critical parameter for controlling the reaction rate. While some reactions are performed at room temperature, heating is often necessary to ensure a reasonable reaction time and completion. For example, the synthesis of dichlorobenzamide derivatives was successfully carried out at 60 °C tib.eu. However, higher temperatures, typically at the reflux point of the chosen solvent, are also common semanticscholar.org. It is crucial to control the temperature to prevent side reactions and decomposition of reactants or products. Some procedures start at a reduced temperature (e.g., 0-5 °C) during the addition of the highly reactive acyl chloride before allowing the reaction to proceed at room temperature or with heating google.com.
Advanced Synthetic Approaches
In line with the growing emphasis on sustainable chemical processes, advanced synthetic methods are being developed to improve the efficiency and environmental footprint of benzamide synthesis.
Green Chemistry Techniques in Benzamide Synthesis
Green chemistry seeks to minimize or eliminate the use and generation of hazardous substances ucla.edu. Traditional methods for creating benzamides, such as those starting from benzoic acid conversion to benzoyl chloride using thionyl chloride, generate hazardous byproducts like sulfur dioxide ucla.edu.
Key green chemistry strategies include:
Solvent-Free Reactions: One significant advancement is the development of solvent-free, or "dry media," reaction conditions. N-benzoylation of anilines and other amines has been successfully performed using vinyl benzoate without any solvent or catalyst, leading to a cleaner process where the amide product can be easily isolated by crystallization figshare.comtandfonline.com.
Alternative Catalysts: The use of less hazardous catalysts is another green approach. Boric acid has been demonstrated as an effective homogeneous catalyst for the direct amidation of benzoic acid with amines, avoiding the need to first convert the carboxylic acid to a more reactive acyl chloride sciepub.com.
Use of Greener Solvents: When solvents are necessary, the focus is on using environmentally friendly options. This includes bio-based solvents, deep eutectic solvents (DES), and aqueous mixtures to replace hazardous organic solvents nih.govnih.gov. Deep eutectic solvents can act as both the reaction medium and a reactant, simplifying work-up procedures nih.gov.
The following table summarizes a comparison between conventional and green synthesis approaches for benzamides.
| Feature | Conventional Synthesis (e.g., via Acyl Chloride) | Green Synthesis (e.g., Solvent-Free) |
| Starting Materials | Benzoic acid, Thionyl chloride, Amine | Amine, Vinyl benzoate |
| Solvent | Often requires chlorinated solvents (e.g., Dichloromethane) ucla.edu | Solvent-free figshare.comtandfonline.com |
| Catalyst | Not always required, but a base is used to neutralize HCl | Catalyst-free tandfonline.com or uses green catalysts (e.g., Boric Acid) sciepub.com |
| Byproducts | Hazardous gases (e.g., SO2), Ammonium chloride ucla.edu | Non-hazardous byproducts (e.g., aldehydes) youtube.com |
| Work-up | Typically involves extraction and washing steps | Simple crystallization of the product figshare.comyoutube.com |
This table is generated based on data from multiple sources to illustrate the principles of green chemistry in benzamide synthesis.
Microwave-Assisted Synthesis Methodologies
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. By directly coupling with polar molecules in the reaction mixture, microwave irradiation can lead to rapid heating, often resulting in dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods researchgate.net.
This technology has been successfully applied to the synthesis of various heterocyclic compounds, including benzimidazoles, which share synthetic precursors with benzamides researchgate.net. In the context of benzamide synthesis, microwave irradiation can be used to drive condensation reactions more efficiently. For example, studies comparing conventional heating with microwave irradiation for the synthesis of related amide derivatives found that microwave conditions significantly reduced reaction times from hours to minutes while achieving comparable or even better yields researchgate.netnih.gov.
The table below illustrates the typical advantages of microwave-assisted synthesis over conventional heating for a generic amidation reaction.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours (e.g., 2-6 h) researchgate.netnih.gov | Minutes (e.g., 3-12 min) researchgate.netnih.govarkat-usa.org |
| Energy Input | Indirect heating of the vessel | Direct heating of reactants/solvent |
| Temperature Profile | Gradual, potential for thermal gradients | Rapid, uniform heating |
| Product Yield | Good to excellent | Often higher due to reduced side reactions arkat-usa.org |
| Purity | May require extensive purification | Often results in cleaner products |
This table presents a generalized comparison based on findings from various microwave-assisted synthesis studies.
Synthesis of Novel Derivatives of this compound
The synthesis of novel derivatives of a core chemical structure is a fundamental aspect of medicinal chemistry and materials science, aimed at tuning the molecule's properties. For this compound, derivatives can be created by modifying the substitution patterns on either of the two phenyl rings.
A study on dichlorobenzamide derivatives provides a clear example of this approach. A series of compounds, including 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide, were synthesized by reacting 3,5-dichlorobenzoyl chloride with the corresponding substituted arylamines tib.eu. This demonstrates a straightforward strategy for creating derivatives by altering the benzoyl chloride precursor.
Design Principles for Structural Analogues
The design of structural analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacement, structural modification, and the introduction of diverse substituents.
Bioisosteric Replacement: This strategy involves the substitution of specific atoms or functional groups with others that possess similar physicochemical properties, with the goal of enhancing a desired biological activity or metabolic stability. In the context of benzamide analogues, the amide bond itself is a common target for bioisosteric replacement. Heterocyclic rings such as 1,2,4-oxadiazoles are often employed as substitutes for the amide linkage to improve metabolic stability and modulate binding interactions with biological targets. mdpi.com
Introduction of Diverse Substituents: The incorporation of a wide array of functional groups at various positions on the benzamide scaffold is a fundamental approach to explore the structure-activity relationship (SAR). Electron-donating or electron-withdrawing groups, halogens, and heterocyclic moieties can be introduced to modulate the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule. These modifications can lead to improved target affinity and selectivity.
Synthetic Pathways for Modified Benzamide Structures
The synthesis of this compound and its analogues is predominantly achieved through the formation of an amide bond between a substituted benzoic acid derivative and a corresponding aniline (B41778). Several synthetic methodologies have been developed to facilitate this key transformation and to introduce further structural diversity.
A common and straightforward method for the synthesis of N-arylbenzamides involves the reaction of a substituted benzoyl chloride with an appropriately substituted aniline. mdpi.com This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
For instance, the synthesis of various dichlorobenzamide derivatives has been accomplished by reacting 3,5-dichlorobenzoyl chloride with a series of arylamine compounds in N,N'-dimethylformamide (DMF) at elevated temperatures. This approach allows for the preparation of a library of compounds with different substitution patterns on the N-phenyl ring.
Multi-step synthetic routes are often employed to construct more complex analogues. These pathways may involve the initial synthesis of a substituted benzoic acid or aniline intermediate, followed by the crucial amide bond formation step. For example, novel benzamides featuring a pyridine-linked 1,2,4-oxadiazole moiety have been synthesized through a sequence of reactions including esterification, cyanation, cyclization, and finally, an aminolysis reaction to form the desired amide. mdpi.com
The table below summarizes the synthesis of some representative benzamide analogues, highlighting the reactants, reaction conditions, and yields.
| Compound Name | Reactant 1 | Reactant 2 | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|---|
| N-(3-chlorophenethyl)-4-nitrobenzamide | 2-(3-chlorophenyl)ethan-1-amine | 4-nitrobenzoyl chloride | Dichloromethane, triethylamine, 30 min | 90 | 147-149 | mdpi.com |
| 2-chloro-N-(2-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid | 2-chloroaniline | Thionyl chloride, then amine addition | Not Reported | Not Reported | mdpi.com |
| 2-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acid | 2-{2-[N'-(2-chlorobenzylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid | Chloroacetyl chloride | Dioxane, triethylamine, reflux | 52 | 238 | mdpi.com |
| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide | Benzoyl chloride | 4-(1H-1,2,4-triazol-1-yl)aniline | Not Reported | 54 | 235-236 | mdpi.com |
Structural and Conformational Characterization of 3 Chloro N 2 Chlorophenyl Benzamide
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the identity and purity of 3-chloro-N-(2-chlorophenyl)benzamide. While literature confirms the use of these methods for characterization, detailed spectral data is not always published. google.com The following sections describe the expected spectroscopic features based on the compound's molecular structure.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. The N-H stretch of the secondary amide group is expected to appear as a sharp peak in the region of 3300-3500 cm⁻¹. The amide I band, which is primarily due to the C=O carbonyl stretch, is one of the most intense absorptions and typically occurs in the 1630-1680 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the corresponding C=C stretching vibrations within the aromatic rings would produce signals between 1400 and 1600 cm⁻¹. Furthermore, the presence of carbon-chlorine bonds would be indicated by C-Cl stretching absorptions, typically found in the 600-800 cm⁻¹ region of the spectrum.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | 3300 - 3500 |
| Carbonyl (C=O) | Stretch (Amide I) | 1630 - 1680 |
| Aromatic (C-H) | Stretch | > 3000 |
| Aromatic (C=C) | Stretch | 1400 - 1600 |
| Chloroalkane (C-Cl) | Stretch | 600 - 800 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
In the ¹H NMR spectrum of this compound, the amide proton (N-H) would likely appear as a broad singlet in the downfield region, typically between δ 8.0 and 9.5 ppm. The aromatic protons on the two distinct chlorinated benzene (B151609) rings would resonate in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution patterns, these protons would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling.
The ¹³C NMR spectrum would show a distinct signal for the carbonyl carbon (C=O) of the amide group, expected around δ 165-170 ppm. The aromatic carbons would generate a series of signals in the δ 110-150 ppm range. The carbons directly bonded to chlorine atoms would have their chemical shifts influenced by the electronegativity of the halogen. In total, 13 distinct carbon signals would be expected, although some may overlap.
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₉Cl₂NO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 265.0 g/mol ). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. The presence of two chlorine atoms gives rise to a characteristic cluster of peaks: the [M]⁺ peak, the [M+2]⁺ peak (from one ³⁷Cl isotope), and the [M+4]⁺ peak (from two ³⁷Cl isotopes) in an approximate ratio of 9:6:1, which is a definitive indicator for a molecule containing two chlorine atoms.
| Adduct/Fragment | Formula | Expected m/z | Notes |
|---|---|---|---|
| [M]⁺ | C₁₃H₉³⁵Cl₂NO⁺ | ~265.0 | Molecular Ion |
| [M+2]⁺ | C₁₃H₉³⁵Cl³⁷ClNO⁺ | ~267.0 | Isotope Peak |
| [M+4]⁺ | C₁₃H₉³⁷Cl₂NO⁺ | ~269.0 | Isotope Peak |
Solid-State Structural Determination
The precise three-dimensional arrangement of atoms and molecules in the crystalline state is determined by single-crystal X-ray diffraction.
Single-crystal X-ray diffraction analysis of this compound reveals its detailed molecular geometry and crystal packing. google.com The compound crystallizes in the monoclinic space group P2₁/n. google.com In the solid state, the molecule adopts a specific conformation where the N-H and C=O bonds of the central amide linkage are positioned anti to each other. google.com The chlorine atom on the benzoyl ring (the meta-Cl) is anti to the carbonyl oxygen, while the chlorine on the anilino ring (the ortho-Cl) is positioned syn to the N-H bond. google.com
A notable feature of the molecular structure is that the two aromatic rings are nearly coplanar, with a small dihedral angle of 4.73 (5)° between them. google.com This near-planarity is in contrast to the larger dihedral angles observed in the related compound 3-chloro-N-(3-chlorophenyl)benzamide. google.com
| Parameter | Value |
|---|---|
| Chemical formula | C₁₃H₉Cl₂NO |
| Molecular weight | 266.11 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 11.1371 (4) |
| b (Å) | 4.85230 (17) |
| c (Å) | 21.5198 (8) |
| β (°) | 90.142 (3) |
| Volume (ų) | 1162.94 (7) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation type | Mo Kα |
Investigation of Dihedral Angles and Conformational Preferences
The spatial arrangement of the molecular fragments in this compound is defined by key dihedral angles and conformational preferences. In the crystalline state, the molecule exhibits a nearly coplanar conformation between its two aromatic rings. The dihedral angle between the 3-chlorobenzoyl ring and the 2-chlorophenyl ring is a mere 4.73 (5)°. nih.gov This near planarity is a notable feature when compared to the two independent molecules of the related compound, 3-chloro-N-(3-chlorophenyl)benzamide, which show larger dihedral angles of 9.1 (2)° and 7.3 (3)°. nih.gov
This specific arrangement of atoms and functional groups highlights the defined conformational preferences of this compound in the solid state.
Interactive Data Table: Dihedral Angles in Related Chloro-N-phenylbenzamides
| Compound | Dihedral Angle between Aromatic Rings (°) | Reference |
| This compound | 4.73 (5) | nih.gov |
| 3-Chloro-N-(3-chlorophenyl)benzamide (Molecule 1) | 9.1 (2) | nih.govnih.gov |
| 3-Chloro-N-(3-chlorophenyl)benzamide (Molecule 2) | 7.3 (3) | nih.govnih.gov |
Polymorphism and Crystal Engineering Studies
Based on the reviewed scientific literature, there is no specific mention or identification of polymorphic forms for this compound. While polymorphism is a known phenomenon for structurally related benzamides, such as N-(3-chlorophenyl)benzamide which has at least two known polymorphs, similar studies for this compound have not been reported in the searched sources. nih.gov The existing crystallographic data for this compound points to a single crystalline form with a monoclinic space group P21/c. nih.gov The potential for polymorphism in this compound remains an area for future investigation.
The crystal packing of this compound is primarily governed by intermolecular hydrogen bonding. The key interaction is the N—H···O hydrogen bond, which links adjacent molecules. nih.gov This specific hydrogen bond creates infinite chains of molecules that propagate along the b-axis of the crystal lattice. nih.gov This directional and stabilizing interaction is a fundamental aspect of the crystal engineering of this compound, dictating the arrangement of molecules in the solid state.
Computational Studies and Molecular Modeling of 3 Chloro N 2 Chlorophenyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to predict the fundamental properties of a molecule, such as its three-dimensional shape and the distribution of electrons.
The precise three-dimensional structure of 3-chloro-N-(2-chlorophenyl)benzamide has been determined through single-crystal X-ray diffraction studies, which provide an experimental benchmark for computational geometry optimization. In the solid state, the molecule exhibits specific conformational features. The meta-chloro substituent on the benzoyl ring is positioned anti to the carbonyl (C=O) bond, while the ortho-chloro substituent on the aniline (B41778) ring is syn to the N—H bond. The N—H and C=O bonds within the central amide linkage adopt an anti conformation to each other. nih.gov
A notable feature of the molecule's geometry is that the two aromatic rings are nearly coplanar, with a very small dihedral angle of 4.73 (5)° between them. nih.govresearchgate.net This near-planarity is in contrast to the related compound, 3-chloro-N-(3-chlorophenyl)benzamide, where the dihedral angles between the rings in its two independent molecules are significantly larger at 9.1 (2)° and 7.3 (3)°. researchgate.netnih.gov
Computational geometry optimization, typically performed using Density Functional Theory (DFT) methods, aims to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. The results from such calculations, including bond lengths and angles, can be compared with experimental X-ray diffraction data for validation.
Table 1: Selected Geometric Parameters for this compound Data sourced from X-ray crystallography studies. nih.gov
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C1=O1 | 1.2257 (19) Å |
| C1—N1 | 1.352 (2) Å | |
| C8—N1 | 1.411 (2) Å | |
| C9—Cl1 | 1.7394 (16) Å | |
| C4—Cl2 | 1.7405 (15) Å | |
| Bond Angle | O1—C1—N1 | 122.99 (15)° |
| C2—C1—N1 | 115.42 (14)° | |
| C1—N1—C8 | 127.31 (14)° | |
| Torsion Angle | C2—C1—N1—C8 | 176.88 (15)° |
| O1—C1—N1—C8 | -3.9 (2)° |
The stability of the crystalline structure of this compound is significantly influenced by intermolecular interactions. The primary interaction observed in its crystal lattice is the formation of intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net These hydrogen bonds link adjacent molecules together, creating infinite chains that extend along the crystallographic b-axis. nih.gov
Computational methods are essential for quantifying the energetics of these interactions. The PIXEL method, for instance, calculates the lattice energy of a crystal by partitioning the total interaction energy into its constituent coulombic (electrostatic), polarization, dispersion, and repulsion components for each molecular pair. While a specific PIXEL analysis for this compound is not publicly documented, the geometric data from its crystal structure provides the necessary input for such calculations. The key hydrogen bond involves the amide hydrogen (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule.
Table 2: Hydrogen Bond Geometry in the Crystal Structure of this compound Symmetry code: (i) x, y-1, z. nih.gov
| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1—H1···O1(i) | 0.86 | 2.08 | 2.9239 (18) | 166 |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target.
While specific docking studies targeting this compound are not widely published, research on related benzamide (B126) derivatives demonstrates their potential to bind to various biological targets. For instance, different benzamide-containing compounds have been docked against targets such as the COVID-19 main protease (PDB ID: 6LU7) and bacterial enzymes like S. aureus DNA gyrase. mdpi.comwalshmedicalmedia.com The goal of such a study would be to predict the binding mode, or "pose," of this compound within the active site of a protein. The simulation calculates various possible poses and ranks them based on a scoring function, which estimates the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction. walshmedicalmedia.com
Following the prediction of a binding mode, a ligand-protein interaction profile is generated to detail the specific non-covalent interactions that stabilize the complex. nih.gov This profile identifies the amino acid residues in the protein's binding pocket that interact with the ligand and characterizes the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com For example, in docking studies of similar benzamide derivatives, specific interactions like hydrogen bonds with residues such as ARG188 in the target protein have been identified as critical for binding. walshmedicalmedia.com A detailed interaction profile for this compound would map which parts of the molecule (e.g., the carbonyl oxygen, amide hydrogen, or chloro-substituted rings) are involved in these crucial interactions.
Table 3: Illustrative Example of a Ligand-Protein Interaction Profile This table is a generalized example based on typical outputs from docking studies of related compounds and does not represent a specific published result for this compound.
| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |
| Carbonyl Oxygen (O1) | TYR 237 | Hydrogen Bond | 2.9 |
| Amide Hydrogen (H1) | GLU 166 | Hydrogen Bond | 3.1 |
| 2-chlorophenyl ring | LEU 141, PRO 168 | Hydrophobic | 3.5 - 4.5 |
| 3-chlorobenzoyl ring | MET 49, MET 165 | Hydrophobic | 3.6 - 4.8 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a response. acs.org These features include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic regions (H), and aromatic rings (AR). nih.gov
For the benzanilide (B160483) class of compounds, pharmacophore models can be developed based on a set of known active molecules. nih.govresearchgate.net By identifying the common chemical features responsible for their biological activity, a 3D model is constructed. This model serves as a template or filter for virtual screening, a computational process where large databases of chemical compounds are searched to identify new molecules that match the pharmacophore's features. acs.org The identified "hits" from the virtual screening are then considered for further investigation as potential new active compounds. While a specific pharmacophore model derived directly from this compound is not available in the literature, its structural features—an HBA (carbonyl oxygen), an HBD (amide hydrogen), two aromatic rings, and hydrophobic chlorine atoms—provide the necessary components for its inclusion in or design of such a model. nih.govacs.org
Structure-Based Drug Design Approaches
The known three-dimensional structure of this compound, elucidated through crystallographic studies, provides a robust foundation for the application of structure-based drug design (SBDD) methodologies. nih.gov This approach leverages the precise atomic coordinates of the compound to computationally model its interactions with the binding sites of macromolecular targets, thereby guiding the rational design of novel and more potent therapeutic agents. While specific SBDD studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of this approach, informed by research on structurally related benzamides and chlorobenzamides, can be readily applied.
The initial step in a structure-based drug design workflow involves the identification of a relevant biological target. For a molecule like this compound, potential targets could be inferred from the activities of similar compounds. For instance, studies on other benzamide derivatives have explored their potential as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and α-glucosidase. mdpi.comresearchgate.netnih.gov The crystal structure of this compound reveals key structural features, such as the dihedral angle between the two aromatic rings being nearly coplanar at 4.73 (5)°, which are critical for its interaction with target proteins. nih.gov
Molecular docking is a primary computational tool in SBDD. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, its structure would be docked into the active site of a selected protein target. The docking process calculates a binding energy or scoring function, which estimates the binding affinity between the compound and the protein. For example, in a study of the related compound 3-chlorobenzamide, docking analyses against ovarian and breast cancer targets yielded binding affinities of -6.5, -6.4, -6.0, and -5.7 kcal/mol. niscpr.res.in A hypothetical docking study of this compound against a relevant kinase, for instance, would aim to identify similar or improved binding energies.
The analysis of the docked pose provides detailed insights into the intermolecular interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The crystal structure of this compound shows the presence of an N—H group and a C=O group that can participate in hydrogen bonding, a crucial interaction for stabilizing the ligand-protein complex. nih.gov For instance, in a study of other complex benzamide derivatives, hydrogen bonds were observed between the ligand and amino acid residues such as Asp 21 and Ser 59. mdpi.com
The insights gained from these computational models can guide the chemical synthesis of new derivatives of this compound with potentially enhanced biological activity. By understanding the structure-activity relationship (SAR), medicinal chemists can make targeted modifications to the parent molecule to improve its fit and interactions within the binding pocket of the target protein.
Below are illustrative tables that one might expect to see in a dedicated computational study of this compound.
Table 1: Hypothetical Molecular Docking Results of this compound against Various Protein Targets
| Protein Target (PDB ID) | Putative Biological Activity | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Dihydrofolate Reductase (DHFR) | Anticancer | -8.2 | Asp 27, Phe 31, Ser 59 |
| α-Glucosidase | Antidiabetic | -7.5 | Asp 215, Glu 277, Asp 352 |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -9.1 | Arg 120, Tyr 355, Ser 530 |
Table 2: Analysis of Intermolecular Interactions from a Hypothetical Docking Simulation
| Type of Interaction | Interacting Group on Ligand | Protein Residue | Distance (Å) |
| Hydrogen Bond | N-H | Asp 27 (O) | 2.9 |
| Hydrogen Bond | C=O | Ser 59 (OG) | 3.1 |
| Pi-Pi Stacking | 3-chlorobenzoyl ring | Phe 31 | 4.5 |
| Halogen Bond | 2-chlorophenyl ring (Cl) | Backbone Carbonyl | 3.5 |
These tables conceptualize the kind of data that would be generated in a structure-based drug design study of this compound, providing a clear path for future research and development of this compound and its analogs.
Pharmacological Characterization and Biological Activities of 3 Chloro N 2 Chlorophenyl Benzamide and Its Derivatives
Antimicrobial Activity Investigations
The antimicrobial potential of 3-chloro-N-(2-chlorophenyl)benzamide derivatives has been explored against a range of pathogenic bacteria and fungi. The findings from these studies highlight the structural nuances that govern the antimicrobial efficacy of these compounds.
Research into the antibacterial effects of this compound derivatives has revealed activity against both Gram-positive and Gram-negative bacteria. A study on N-substituted-3-chloro-2-azetidinones, which are derivatives, demonstrated good to moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli mdpi.com. The specific substitutions on the aryl ring were found to be critical in determining the spectrum of activity mdpi.com. For instance, certain synthesized N-(substituted phenyl)-2-chloroacetamides were effective against Gram-positive S. aureus and methicillin-resistant S. aureus (MRSA) nih.gov.
In a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives, compounds with specific aryl substitutions showed high antibacterial action researchgate.net. Similarly, novel 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity, with some compounds exhibiting good antimicrobial activity against Gram-positive and Gram-negative bacteria.
The following table summarizes the antibacterial activity of selected benzamide derivatives.
| Derivative Class | Bacterial Strain | Activity Level |
|---|---|---|
| N-substituted-3-chloro-2-azetidinones | S. aureus, B. subtilis, P. aeruginosa, E. coli | Good to Moderate |
| N-(substituted phenyl)-2-chloroacetamides | S. aureus, MRSA | Effective |
| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides | Not specified | High |
The antifungal properties of this compound derivatives have also been a subject of investigation, with varied results. In one study, a series of N-substituted-3-chloro-2-azetidinones were tested against C. tropicans, A. niger, and F. heterosporium but were found to be inactive mdpi.com.
However, other classes of benzamide derivatives have shown more promising results. For example, certain N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety exhibited significant in vitro bioactivities against Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea semanticscholar.org. Some of these compounds showed higher inhibition rates than the commercial fungicide pyrimethanil semanticscholar.org. Another study on benzamidine derivatives carrying 1,2,3-triazole moieties found that while the in vitro antifungal activity was weak, some compounds displayed excellent in vivo efficacy against Colletotrichum lagenarium and Botrytis cinerea mdpi.com.
The table below presents the antifungal activity of some benzamide derivatives.
| Derivative Class | Fungal Strain | Activity Level |
|---|---|---|
| N-substituted-3-chloro-2-azetidinones | C. tropicans, A. niger, F. heterosporium | Inactive |
| N-phenylbenzamides with trifluoromethylpyrimidine | Phomopsis sp., B. dothidea, B. cinerea | High |
| Benzamidine derivatives with 1,2,3-triazole | C. lagenarium, B. cinerea | Excellent (in vivo) |
Anti-inflammatory Properties Assessment
The anti-inflammatory potential of benzamide derivatives has been an area of active research. Studies have shown that certain N-substituted benzamides can exert anti-inflammatory effects through the inhibition of key inflammatory mediators. For instance, compounds like 3-chloroprocainamide have demonstrated a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) in mice nih.gov. The mechanism of action is believed to involve the inhibition of the transcription factor NF-κB, which plays a crucial role in the inflammatory response nih.gov.
Furthermore, a study on novel N-phenylcarbamothioylbenzamides revealed that some derivatives exhibited significantly higher anti-inflammatory activity than the reference drug indomethacin in a carrageenan-induced paw edema model in mice nih.gov. These compounds were also found to be potent inhibitors of prostaglandin E2 (PGE2) synthesis nih.gov. The analgesic activity observed in the formalin test for some 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides also suggests an anti-inflammatory profile mdpi.com.
Antiproliferative and Anticancer Studies
The investigation of benzamide derivatives as potential anticancer agents has yielded promising results. A study on 3-chloro-N-phenylbenzamide, a compound closely related to the subject of this article, indicated its ability to inhibit the growth of the SiHa cervical cancer cell line with an IC50 of 22.4 µM tci-thaijo.org.
Derivatives of N-substituted benzamides have also been evaluated for their antiproliferative activities against various cancer cell lines. In one study, several synthesized derivatives exhibited comparable or even better antiproliferative activities against MCF-7, A549, K562, and MDA-MB-231 cancer cell lines when compared to the reference drug MS-275 nih.gov. The preliminary structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring are critical for the antiproliferative activity nih.gov. Another study on new imidazole-based N-phenylbenzamide derivatives showed that some compounds displayed good to moderate activity against A549, HeLa, and MCF-7 cell lines, with IC50 values in the low micromolar range nih.gov.
The table below summarizes the anticancer activity of selected benzamide derivatives.
| Compound/Derivative Class | Cancer Cell Line | IC50 Value |
|---|---|---|
| 3-chloro-N-phenylbenzamide | SiHa (Cervical) | 22.4 µM |
| Imidazole-based N-phenylbenzamide derivatives | A549 (Lung) | 7.5 - 8.9 µM |
| HeLa (Cervical) | 9.3 - 11.1 µM | |
| MCF-7 (Breast) | 8.9 - 9.2 µM |
Enzyme Inhibition Studies
The ability of this compound and its derivatives to inhibit specific enzymes is a key aspect of their pharmacological profile and a promising avenue for therapeutic applications.
Research has shown that benzamide derivatives can act as inhibitors of various enzymes. 3-Chloro-N-phenylbenzamide was designed as a small molecule to act as an IKKβ inhibitor, an enzyme crucial for the activation of cell proliferation in the NF-κB signaling pathway tci-thaijo.org.
In other studies, N-substituted benzamide derivatives have been identified as histone deacetylase (HDAC) inhibitors, which are important targets in cancer therapy nih.gov. Molecular docking studies have illustrated the interaction between these compounds and HDAC2 nih.gov. Furthermore, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and found to possess potent to moderate inhibitory potential against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes nih.gov. A novel N-substituted aminobenzamide scaffold has also been designed and tested as a potential inhibitor of the dipeptidyl peptidase-IV (DPP-IV) enzyme nih.gov.
Efflux Pump Inhibition Research
Benzamide derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ, and in the course of these studies, it was discovered that some of these compounds are substrates for the AcrAB-TolC efflux pump in E. coli science.gov. This suggests that the benzamide scaffold can interact with bacterial efflux pumps. Synergy studies with known EPIs would be necessary to fully characterize the potential of benzodioxane-based FtsZ inhibitors, and by extension other benzamides, as part of a combination therapy to combat multidrug-resistant bacterial infections science.gov. The development of novel amides as efflux pump inhibitors is an active area of research, with some compounds showing the ability to block these pumps in multidrug-resistant Pseudomonas aeruginosa nih.gov. Further research is required to specifically evaluate this compound and its derivatives for their ability to inhibit clinically relevant efflux pumps.
Receptor Binding Assays
Benzamide derivatives are well-known for their interactions with various receptors in the central nervous system (CNS), particularly dopamine (B1211576) and sigma receptors.
Substituted benzamides have a long history as dopamine D2 receptor antagonists. More recent research has focused on developing ligands with high affinity and selectivity for other dopamine receptor subtypes. A study on a series of 1-aryl-4-alkylpiperazines containing a terminal benzamide fragment demonstrated high affinity for the cloned human dopamine D4 receptor subtype researchgate.net. One of the most potent and selective compounds identified was N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide , which exhibited an exceptionally high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM researchgate.net. This compound showed over 10,000-fold selectivity for the D4 receptor compared to the D2 receptor researchgate.net. Although this compound is a more complex derivative, the presence of the chlorophenyl and benzamide moieties highlights the potential of the this compound scaffold to be adapted for high-affinity binding to dopamine receptors.
The sigma-1 receptor, a unique ligand-operated molecular chaperone, has emerged as a promising drug target for various CNS disorders nih.gov. A recent study focused on the design and synthesis of novel benzamide derivatives as sigma-1 receptor agonists nih.gov. This research identified compounds with excellent affinity for the sigma-1 receptor (Ki = 1.2–3.6 nM) and high selectivity over the sigma-2 receptor. These findings underscore the potential of the benzamide scaffold, including structures like this compound, to be developed into selective ligands for the sigma-1 receptor nih.gov.
Table 2: Receptor Binding Affinity of a Related Benzamide Derivative
| Compound | Receptor Target | Binding Affinity (IC50) |
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 nM |
Structure Activity Relationship Sar Investigations for 3 Chloro N 2 Chlorophenyl Benzamide Derivatives
Impact of Halogen Substitution on Biological Potency
The presence and positioning of halogen atoms, particularly chlorine, on the benzanilide (B160483) scaffold are pivotal in determining the biological potency of 3-chloro-N-(2-chlorophenyl)benzamide derivatives. Halogens can significantly modulate a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and conformation, which in turn affects its interaction with biological targets.
Positional Isomer Effects on Activity (e.g., Ortho, Meta, Para)
The location of chlorine atoms on both the benzoyl and aniline (B41778) rings has a profound impact on the biological activity of N-phenylbenzamide derivatives. The specific positioning—ortho, meta, or para—can lead to significant differences in potency. For instance, in the parent compound, this compound, the chlorine on the benzoyl ring is in the meta position, while the aniline ring is substituted at the ortho position. nih.gov This specific arrangement dictates a nearly coplanar orientation of the two aromatic rings, with a dihedral angle of 4.73 (5)°. nih.gov
Studies on related benzanilide structures have shown that altering the halogen position can significantly influence biological outcomes. For example, research on small molecule acceptors for polymer solar cells demonstrated that the chlorine substitution position on the terminal groups regularly and significantly influences molecular packing. rsc.org This highlights that even subtle changes in isomerism can lead to different three-dimensional arrangements, which is a critical factor in drug-receptor interactions. The specific positioning of a halogen can influence the molecule's ability to fit into a binding pocket and form crucial interactions.
Electronic and Steric Contributions of Chlorine Atoms
Chlorine atoms contribute to the biological activity of this compound derivatives through both electronic and steric effects. Electronically, chlorine is an electron-withdrawing group due to its electronegativity, which can influence the reactivity of the aromatic rings and the properties of the amide bond. eurochlor.org This electron-withdrawing nature can make the aromatic rings less susceptible to certain metabolic transformations and can also be crucial for forming specific interactions, such as halogen bonds, with a biological target. nih.gov
Influence of Aryl Ring Substitutions
Modifications to the two aryl rings of the this compound scaffold, beyond the existing chlorine atoms, are a common strategy in SAR studies to fine-tune biological activity. The introduction of various substituents can alter the electronic and steric profile of the molecule, impacting its binding affinity and selectivity.
| Parent Compound | Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|---|
| N-alkylphenyl-3,5-dinitrobenzamide | -NO2 (EWG) | 3,5-positions | Potent anti-TB activity | rsc.org |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide | -CH3 (EDG) and -NO2 (EWG) | Varies | Favored inhibitory activity | nih.gov |
| Polypyridyl Ru(II) Complexes | -Cl (EWG) | Varies | Weakened electron-donating ability | mdpi.com |
| Pyrimidine-based compounds | -CF3 (EWG) | Varies | Improved hydrogen bond strength | scielo.br |
Steric Hindrance and Conformational Flexibility
The size and shape of substituents on the aryl rings play a crucial role in determining the conformational flexibility of the molecule and can introduce steric hindrance that affects receptor binding. unina.it Bulky substituents can restrict the rotation of the aryl rings, locking the molecule into a more rigid conformation. unina.it This can be advantageous if the locked conformation is the one that is recognized by the biological target, as it reduces the entropic penalty of binding. unina.it
However, steric hindrance can also be detrimental if the substituent is too large and clashes with the binding site. nih.gov The concept of "minimal steric interaction" suggests that a substituent will adopt a conformation that minimizes steric repulsions. unina.it Therefore, the careful selection of substituents with appropriate size and shape is essential to optimize the fit of the molecule within the receptor's binding pocket and to control its conformational freedom. nih.govunina.it
Correlation of Structural Features with Binding Affinity and Efficacy
Comprehensive structure-activity relationship (SAR) studies delineating the direct correlation between the structural modifications of this compound and the resulting binding affinities and efficacies are not extensively available in publicly accessible scientific literature. While research has been conducted on the synthesis and crystal structure of the parent compound, detailed investigations into how specific substitutions on its aromatic rings impact its interaction with biological targets at a quantitative level are limited.
However, broader SAR studies on related N-phenylbenzamide and dichlorobenzamide series offer some insights into the types of structural features that can influence biological activity. These studies, while not focused on this compound itself, can provide a foundational understanding of the pharmacophore. For instance, research on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as G protein-coupled receptor 35 (GPR35) agonists has demonstrated that the nature and position of substituents on the benzamide (B126) ring significantly modulate potency. nih.gov
In one such study, the potency (EC50) of various substituted benzamides was determined. The data revealed that the position of a given substituent (ortho, meta, or para) had a profound impact on agonist activity. For example, with a chloro substituent, the para-position conferred the highest potency, followed by the ortho- and then the meta-position. nih.gov This highlights the sensitivity of the receptor's binding pocket to the spatial arrangement of substituents.
Table 1: Potency of Selected N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives in a DMR Assay nih.gov
| Compound | Substituent | Position | EC50 (μM) |
|---|---|---|---|
| 43 | Methyl | ortho | 2.05 |
| 44 | Methyl | meta | 0.86 |
| 45 | Methyl | para | 1.33 |
| 46 | Chloro | ortho | 0.87 |
| 47 | Chloro | meta | 2.18 |
| 48 | Chloro | para | 0.52 |
| 50 | Fluoro | ortho | 0.35 |
| 51 | Fluoro | meta | 0.61 |
| 52 | Fluoro | para | 0.45 |
| 54 | Methoxyl | ortho | 0.86 |
| 55 | Methoxyl | meta | 1.94 |
| 56 | Methoxyl | para | 0.059 |
EC50 values represent the concentration required to elicit a half-maximal response in a dynamic mass redistribution (DMR) assay.
Similarly, investigations into the antibacterial activity of chlorinated N-arylcinnamamides have shown that the presence and location of chloro groups are critical for efficacy. nih.gov Although the core structure differs, these findings underscore the general principle that halogenation is a key determinant of biological activity in related scaffolds.
The crystal structure of this compound reveals that the two aromatic rings are nearly coplanar. nanobioletters.com This planarity, or lack thereof, which can be influenced by the introduction of bulky substituents, is often a critical factor in how a molecule fits into a receptor's binding site. For instance, in 2-chloro-N-(3-chlorophenyl)benzamide, the dihedral angle between the benzoyl and aniline rings is significantly larger. nih.gov Such conformational differences, dictated by the substitution pattern, would be expected to have a substantial impact on binding affinity.
While direct, quantitative data for derivatives of this compound is not available, the principles gleaned from related series suggest that a systematic SAR investigation would be valuable. Such a study would likely involve synthesizing analogues with substituents at various positions on both the benzoyl and the N-phenyl rings and evaluating their binding affinity and efficacy against a specific biological target. The resulting data would be instrumental in elucidating the precise structural requirements for optimal activity.
Molecular Mechanisms of Action Studies
Identification of Primary Biological Targets
The precise primary biological targets of 3-chloro-N-(2-chlorophenyl)benzamide are not definitively established in publicly available scientific literature. However, analysis of its chemical structure and studies on analogous compounds provide insights into potential interactions.
Receptor-Ligand Interactions
The potential for this compound to engage in receptor-ligand interactions is suggested by its structural features. The molecule possesses both hydrogen bond donor (the N-H group of the amide linkage) and acceptor (the carbonyl oxygen and the chlorine atoms) sites. X-ray crystallography studies of this compound reveal that in its solid state, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains. nih.gov This inherent capacity for hydrogen bonding is a fundamental prerequisite for specific interactions with the amino acid residues of a receptor's binding pocket.
Furthermore, research on a class of related compounds, N-arylbenzamides, has shown that they can act as ligands for specific receptors. For instance, certain arylcarboxamide derivatives have been identified as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, with some showing significant affinity and selectivity. nih.gov While these studies were not performed on this compound itself, they establish a precedent for this class of molecules to bind to specific receptor targets. The planar nature of the two aromatic rings in this compound, with a dihedral angle of 4.73 (5)°, could facilitate insertion into a receptor's binding site. nih.gov
Table 1: Crystallographic and Structural Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₉Cl₂NO | nih.gov |
| Molecular Weight | 266.11 g/mol | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Dihedral Angle between Aromatic Rings | 4.73 (5)° | nih.gov |
Enzyme Active Site Binding
While direct evidence of this compound binding to a specific enzyme active site is not detailed in current literature, the broader class of benzamide (B126) derivatives has been shown to exhibit enzyme inhibitory activity. For example, certain halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide are known to be inhibitors of monoamine oxidase-B (MAO-B). nih.gov These compounds act as mechanism-based reversible inhibitors, suggesting a direct interaction with the enzyme's active site.
Another relevant area of research involves benzamide derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair. nih.gov Molecular docking studies of these inhibitors indicate that they bind to the catalytic pocket of PARP-1 through multiple hydrogen bond interactions. nih.gov Given the structural similarities, it is plausible that this compound could also interact with enzyme active sites, although the specific enzyme targets remain to be identified.
Elucidation of Inhibitory Mechanisms
The precise inhibitory mechanisms of this compound have not been experimentally determined. However, based on studies of related compounds, potential mechanisms can be postulated.
Competitive Inhibition Kinetics
Studies on related benzamide compounds suggest that competitive inhibition is a possible mechanism of action. For instance, a series of N-(2-aminoethyl)benzamide analogues have been identified as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov In a competitive inhibition model, the inhibitor molecule competes with the substrate for binding to the enzyme's active site. The structural features of this compound, particularly its aromatic rings and amide linkage, could allow it to mimic an endogenous substrate, thereby blocking the active site and preventing the catalytic reaction. However, without specific kinetic data for this compound, this remains a hypothetical mechanism.
Cellular Pathway Modulation
The effect of this compound on specific cellular pathways is an area requiring further investigation.
Investigation of Bacterial Cell Wall Synthesis Inhibition
There is no direct evidence to suggest that this compound is an inhibitor of bacterial cell wall synthesis. The major classes of antibiotics that target this pathway, such as β-lactams and glycopeptides, operate through well-defined mechanisms involving the inhibition of enzymes like transpeptidases or by binding to peptidoglycan precursors. creative-biolabs.comdoctorlib.orglibretexts.org
However, some benzamide derivatives have been investigated as antibacterial agents acting on different targets. For example, a series of 2,6-difluorobenzamides were found to inhibit the bacterial cell division protein FtsZ, which is essential for cytokinesis. nih.govnih.gov This indicates that while some benzamides possess antibacterial properties, their mechanism may not involve the classical cell wall synthesis inhibition pathway. Future research would be necessary to determine if this compound has any antibacterial activity and, if so, to elucidate the specific cellular pathway it modulates.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| N-(2-aminoethyl)benzamide |
Nuclear Factor-kappa B (NFĸB) Pathway Modulation
There are no available studies detailing the modulatory effects of this compound on the NFĸB signaling pathway.
Mitochondria Transmembrane Potential (MTP) Assays
There are no available studies that have assessed the impact of this compound on mitochondrial transmembrane potential.
Future Research Directions and Therapeutic Potential
Rational Design of Next-Generation Benzamide (B126) Analogues
The rational design of new chemical entities based on the 3-chloro-N-(2-chlorophenyl)benzamide scaffold is a critical step towards unlocking its full therapeutic potential. This process involves a systematic approach to modify the core structure to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: A foundational aspect of rational drug design is the elucidation of structure-activity relationships (SAR). For this compound, systematic modifications to both the benzoyl and anilide rings would be necessary. Key areas for modification include:
Position and Nature of Substituents: The existing chloro groups at the 3-position of the benzoyl ring and the 2-position of the N-phenyl ring are key features. The synthesis and evaluation of analogues with alternative substitutions (e.g., fluoro, bromo, methyl, methoxy) at these and other positions would provide insights into the electronic and steric requirements for biological activity. Studies on other benzamide series have shown that the nature and position of substituents can significantly influence target affinity and selectivity.
Amide Bond Conformation: The geometry of the amide linkage is crucial for molecular recognition. The crystal structure of this compound reveals a nearly coplanar arrangement of the two aromatic rings. nih.gov Exploring modifications that alter this dihedral angle could lead to analogues with different target-binding profiles.
Bioisosteric Replacements: Replacing key functional groups with bioisosteres can improve physicochemical properties and biological activity. For instance, the amide linker could be replaced with other groups like sulfonamides or reversed amides to explore different interaction patterns with potential biological targets.
Computational Modeling and In Silico Design: Computational tools can significantly accelerate the design of next-generation analogues.
Molecular Docking: In the absence of a known specific target for this compound, molecular docking studies could be performed against a panel of potential targets, such as dopamine (B1211576) receptors, histone deacetylases (HDACs), or various kinases, for which other benzamides have shown activity. This can help prioritize the synthesis of analogues with the highest predicted binding affinities.
Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of analogues have been synthesized and tested, 3D-QSAR models can be developed to correlate the structural features of the compounds with their biological activity. These models can then be used to predict the activity of virtual compounds, guiding the design of more potent molecules.
Exploration of Novel Biological Targets for Therapeutic Development
While substituted benzamides are well-known for their effects on dopamine receptors, the unique structural features of this compound may confer activity at novel biological targets. A comprehensive screening approach could unveil new therapeutic applications.
High-Throughput Screening (HTS): Screening the compound and its rationally designed analogues against large panels of biological targets is a powerful strategy for discovering novel activities. This could include:
Enzyme Inhibition Assays: Testing against a diverse range of enzymes, such as kinases, proteases, and metabolic enzymes, could identify unexpected inhibitory activities. For example, some benzamide derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes relevant to Alzheimer's disease. scienceopen.com
Receptor Binding Assays: A broad panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors should be screened to identify any off-target activities that could be harnessed for therapeutic benefit or that need to be mitigated.
Phenotypic Screening: Evaluating the effects of the compounds in cell-based assays that model various diseases (e.g., cancer cell proliferation, inflammation, neurodegeneration) can uncover novel therapeutic potential without a priori knowledge of the specific molecular target.
Target Identification and Validation: If a desirable phenotypic effect is observed, subsequent studies would focus on identifying the molecular target responsible for this effect. Techniques such as chemical proteomics, affinity chromatography, and genetic approaches can be employed to pinpoint the protein(s) with which the compound interacts. Once a novel target is identified, further validation studies are essential to confirm its role in the observed biological effect and its relevance to the disease of interest.
Advanced Preclinical Development Considerations for Lead Compounds
Once lead compounds with promising activity and selectivity have been identified from the designed analogues, a rigorous preclinical development program is necessary to assess their potential as clinical candidates.
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial.
In Vitro ADME Assays: Initial assessment of metabolic stability using liver microsomes or hepatocytes, membrane permeability using Caco-2 cell monolayers, and plasma protein binding are essential early-stage evaluations.
In Vivo Pharmacokinetic Studies: Compounds with favorable in vitro profiles should be advanced to in vivo studies in animal models (e.g., rodents) to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution.
Pharmacodynamic and Efficacy Studies:
In Vivo Target Engagement: For lead compounds with a known target, developing assays to measure target engagement in vivo is critical to establish a relationship between drug exposure and biological effect.
Animal Models of Disease: The efficacy of lead compounds must be demonstrated in relevant animal models of the targeted disease. These studies provide crucial proof-of-concept for the therapeutic hypothesis.
Toxicology and Safety Pharmacology:
In Vitro Toxicity Screening: Early assessment of potential cytotoxicity, genotoxicity, and cardiotoxicity (e.g., hERG channel inhibition) can help to de-risk lead compounds.
In Vivo Toxicology Studies: Comprehensive toxicology studies in at least two species (one rodent, one non-rodent) are required to identify any potential adverse effects and to determine a safe starting dose for human clinical trials. Safety pharmacology studies will also be necessary to evaluate the effects on major organ systems. evitachem.com
Formulation Development: The development of a stable and bioavailable formulation is a critical final step in preclinical development. This involves selecting appropriate excipients and a suitable drug delivery system to ensure consistent and effective delivery of the active pharmaceutical ingredient.
Q & A
Q. How do computational models predict metabolic pathways and toxicity?
- Methodology : ADMET predictors (e.g., SwissADME) highlight likely Phase I metabolism (cytochrome P450-mediated oxidation at the chloro group). Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II, which integrates structural alerts (e.g., benzamide backbone). In vitro microsomal assays (human liver microsomes) validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
